molecular formula C20H20ClN3O2S B4701113 2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate

2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate

Cat. No.: B4701113
M. Wt: 401.9 g/mol
InChI Key: LOHDSZROVNJVOB-UHFFFAOYSA-N
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Description

2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate is a synthetic carbamate derivative featuring a quinazoline core substituted with methyl groups at positions 4, 6, and 5. The compound includes a thioether linkage (-S-) connecting the quinazoline moiety to an ethyl spacer, which is further esterified with a 4-chlorophenylcarbamate group.

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-12-10-17-14(3)22-19(24-18(17)11-13(12)2)27-9-8-26-20(25)23-16-6-4-15(21)5-7-16/h4-7,10-11H,8-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHDSZROVNJVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate typically involves the reaction of 4,6,7-trimethylquinazoline-2-thiol with 2-chloroethyl 4-chlorophenylcarbamate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules based on the provided evidence:

Carbamate Derivatives

  • Trimethacarb (2,3,5-Trimethylphenyl methylcarbamate)
    Trimethacarb, a carbamate insecticide, shares the carbamate (-O-CO-NH-) functional group but lacks the quinazoline-thioethyl backbone. Key differences:
    • Aromatic Substituents : Trimethacarb uses a trimethylphenyl group, whereas the target compound employs a 4-chlorophenylcarbamate linked to a methyl-substituted quinazoline. The chlorine atom in the target compound may enhance electrophilic reactivity compared to trimethacarb’s methyl groups .
    • Solubility and Bioavailability : The quinazoline core in the target compound likely reduces solubility in aqueous media due to its hydrophobic aromatic system, contrasting with trimethacarb’s simpler phenyl group.

Sulfur-Containing Compounds

  • Bis{2-[(2-chloroethyl)thio]ethyl} Ether (CAS 63918-89-8) This compound contains thioether (-S-) linkages and chloroethyl groups but lacks a carbamate or heterocyclic quinazoline system. Toxicity: Chloroethylthio groups in bis{2-[(2-chloroethyl)thio]ethyl} ether are associated with alkylating activity, a property absent in the target compound’s carbamate group .
  • Ethyl S-2-diethylpropylammonium ethyl phosphonothiolate iodide (CAS N/A) This phosphonothiolate features a sulfur-phosphorus bond and a quaternary ammonium group. Unlike the target compound: Electronic Effects: The phosphonothiolate’s sulfur-phosphorus linkage confers stronger electrophilic character, whereas the target compound’s thioether and carbamate groups are less reactive . Biological Targets: Phosphonothiolates often act as acetylcholinesterase inhibitors, while carbamates like the target compound may target serine hydrolases or kinase domains .

Structural and Functional Analysis

Key Structural Features

Feature Target Compound Trimethacarb Bis{2-[(2-chloroethyl)thio]ethyl} Ether
Core Structure Quinazoline + thioethyl + carbamate Trimethylphenyl + carbamate Chloroethylthioether
Functional Groups Carbamate, thioether, chloroaryl Carbamate, methyl Thioether, chloroethyl
Molecular Weight Not provided ~207 g/mol 259.3 g/mol
Potential Bioactivity Enzyme inhibition (speculative) Insecticide Alkylating agent

Hypothetical Pharmacological Profile

  • Quinazoline Core : May confer kinase inhibitory activity, analogous to quinazoline-based drugs like gefitinib.
  • 4-Chlorophenylcarbamate : Could enhance binding to hydrophobic enzyme pockets, similar to chlorophenyl-containing herbicides .
  • Thioethyl Linker : May improve metabolic stability compared to oxygen-based ethers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate
Reactant of Route 2
Reactant of Route 2
2-[(4,6,7-Trimethylquinazolin-2-yl)thio]ethyl 4-chlorophenylcarbamate

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